Methyl 3-methylisoxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

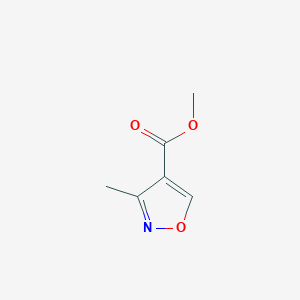

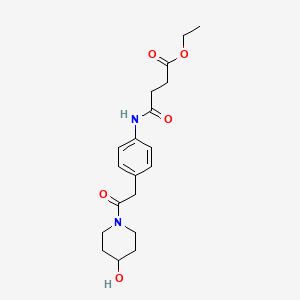

“Methyl 3-methylisoxazole-4-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered isoxazole ring with a methyl group attached to the 3rd carbon and a carboxylate group attached to the 4th carbon .Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . They can also react with arylisothiocyanates to form arylaminothioxopropanoates .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . The average mass of the molecule is 141.125 Da .Applications De Recherche Scientifique

Chemical Synthesis and Modification

Methyl 3-methylisoxazole-4-carboxylate serves as a precursor in various chemical synthesis processes. It has been effectively used in the bromination of the methyl group, leading to the production of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate. This compound is significant because it further acts as a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate. The products generated during this process are utilized as substrates for synthesizing isoxazole-fused heterocycles (Roy et al., 2004). Moreover, this compound has been involved in the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, showing its versatility in chemical transformations (Martins et al., 2002).

Photochemistry and Spectroscopy

In the realm of photochemistry and spectroscopy, this compound has been used in studies for matrix isolation and Fourier Transform Infrared (FTIR) spectroscopy. One such study involved the synthesis of methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), which was isolated in argon and xenon matrices at low temperatures and analyzed using FTIR spectroscopy. The study provided valuable insights into the low energy conformers of MCPIC, offering a deeper understanding of the photochemistry of isoxazole derivatives (Lopes et al., 2011).

Catalysis and Biochemical Reactions

This compound has been a part of studies in catalysis and biochemical reactions as well. For instance, it has been involved in Pd-catalyzed C(sp(3))-H bond activation, demonstrating its potential in facilitating selective and efficient arylation and alkylation of various compounds. This ability to manipulate C-H bonds has wide-reaching implications in organic synthesis and drug discovery (Pasunooti et al., 2015).

Heterocycle Synthesis

The versatility of this compound extends to the synthesis of heterocyclic compounds. It has been used in developing efficient protocols for the one-pot preparation of alkyl 3-aryl-5-methylisoxazole-4-carboxylates, demonstrating its utility in synthesizing isoxazole libraries, which are crucial in pharmaceutical research and development (Zhu et al., 2011).

Safety and Hazards

Orientations Futures

Isoxazole derivatives have significant potential in the field of drug discovery due to their wide spectrum of biological activities and therapeutic potential . Therefore, it is imperative to develop new eco-friendly synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

methyl 3-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(3-10-7-4)6(8)9-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCWMCZEGJNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2725726.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)

![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)